5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H9N3O/c11-7-6-4-8-2-1-5(6)3-9-10-7/h3,8H,1-2,4H2,(H,10,11) |
InChI Key |
MCBKUGZKABHAKP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=NNC2=O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Ring Closure from Pyridazine Precursors
A typical strategy involves starting from substituted pyridazine derivatives such as ethyl 3-methylpyridazine-4-carboxylate. This precursor undergoes a Mannich-type reaction with aldimines, followed by an intramolecular ring closure catalyzed by Lewis acids like copper(II) triflate (Cu(OTf)₂). Microwave irradiation is often employed to accelerate the reaction and improve yields.
- The Mannich-type addition and ring closure occur simultaneously without isolating intermediates.
- Reaction conditions: Cu(OTf)₂ catalyst (10-20 mol%), 120-140°C under microwave heating for 15 hours.
- Purification involves silica gel chromatography.
- Yields vary depending on substrate and conditions, with optimized protocols achieving up to ~54% yield.
Oxidation and Reduction Steps
In some synthetic sequences, selective oxidation or reduction steps are incorporated to adjust the oxidation state of the pyridazine ring or to introduce functional groups that facilitate ring closure. For example, hydrogen peroxide may be used for oxidation, and sodium borohydride for reduction, tailoring the intermediate's reactivity toward cyclization.
Functionalization via Alkylation
Alkyl halides are employed to introduce substituents on the nitrogen atoms or carbon framework, which can influence the biological activity and solubility of the final compound. These substitution reactions are typically performed after the bicyclic core is assembled.
Representative Reaction Scheme and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Preparation of pyridazine ester | Starting from ethyl acetoacetate or related precursors | Ethyl 3-methylpyridazine-4-carboxylate | Variable |
| 2 | Mannich-type reaction + ring closure | Aldimine + Cu(OTf)₂ catalyst, microwave heating (135°C, 15 h) | Formation of bicyclic 5,6,7,8-tetrahydropyridopyridazinone | 44-54 |
| 3 | Purification | Silica gel chromatography | Pure target compound | - |
| 4 | Optional oxidation/reduction | H₂O₂ or NaBH₄ | Functional group adjustment | - |
| 5 | Alkylation (if needed) | Alkyl halides, base | Substituted derivatives | - |
Research Findings and Optimization
- Microwave-assisted synthesis significantly reduces reaction time compared to conventional heating and can improve conversion rates.
- Increasing catalyst loading and reaction temperature improves yield but must be balanced against potential decomposition.
- The simultaneous Mannich addition and ring closure streamline the synthesis by eliminating intermediate isolation, enhancing overall efficiency.
- Functionalization post-cyclization allows tuning of pharmacological properties without compromising the bicyclic core integrity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyridopyridazines, depending on the specific reaction and conditions used .
Scientific Research Applications
While the search results provide information on related compounds, synthesis methods, and biological activities, there is no direct information available regarding the applications of "5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-4(3H)-one." However, some inferences about its potential applications can be made based on the information about similar compounds and its properties.
Note: It's important to state that the information below is based on extrapolations from related compounds and general knowledge of medicinal chemistry, due to the absence of specific data on the target compound. Further experimental studies are needed to validate these potential applications.
Potential Applications of Tetrahydropyridopyridazinone Derivatives
Based on the search results and chemical properties, potential applications of this compound can be suggested:
- Medicinal Chemistry The compound is of interest in medicinal chemistry due to its potential pharmacological applications.
- Treatment of mTOR-related diseases 5,6,7,8-tetrahydropyhdo[3,4-d]pyrimidine compounds can be used for treating mTOR-related diseases .
- Treatment of PI3K-related diseases 5,6,7,8-tetrahydropyhdo[3,4-d]pyrimidine compounds can be used for treating PI3K-related diseases .
- Treatment of hSMG-1-related diseases 5,6,7,8-tetrahydropyhdo[3,4-d]pyrimidine compounds can be used for treating hSMG-1-related diseases .
3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one shows biological activity in various studies. Its interaction with biomolecules is critical for understanding the compound's mechanism of action and its therapeutic potential.
Synthesis and Optimization
The synthesis of 3-Isopropyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-4(3H)-one typically involves multi-step synthetic routes. Optimizations for industrial production may involve continuous flow reactors and automated purification systems to enhance yield and efficiency. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The resulting products from these reactions can lead to derivatives with enhanced biological activities or altered pharmacokinetics.
Further Research
To fully determine the applications of this compound, the following research areas should be explored:
- Biological Assays: Conducting in vitro and in vivo studies to evaluate its activity against specific biological targets.
- Interaction Studies: Investigating how the compound interacts with various biomolecules to elucidate its mechanism of action.
- Derivatives Synthesis: Synthesizing and testing derivatives to identify compounds with enhanced biological activities.
- Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion properties to optimize its therapeutic potential.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Pyrido[4,3-d]pyrimidin-4(3H)-one vs. Pyrido[3,4-d]pyridazin-4(3H)-one
- Pyrido[4,3-d]pyrimidin-4(3H)-one (e.g., ST-4101, CAS 1187830-79-0 ): Structural Difference: The pyrimidinone ring is fused at the [4,3-d] position instead of [3,4-d]. Biological Relevance: Used in antimycobacterial agents targeting Mycobacterium tuberculosis H37Rv (MIC = 1.6–25 µg/mL) .
Thieno-Fused Derivatives
- 5,6,7,8-Tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one: Modification: Incorporation of a thiophene ring increases lipophilicity, enhancing blood-brain barrier penetration. Activity: Exhibits antimycobacterial activity comparable to isoniazid (MIC = 3.12 µg/mL) .
Substituent Effects on Pharmacological Activity
- Key Observations :
- 6- vs. 7-Substitution : 7-Substituted derivatives (e.g., compound 31 ) show higher GPR119 potency (EC₅₀ ~50 nM) than 6-substituted analogues (EC₅₀ ~14,000 nM).
- 8-Position Modifications : Bulky groups (e.g., piperazinyl-thiazole in compound 44g ) improve selectivity for cancer cell lines by enhancing hydrophobic interactions.
Conventional Routes
- Pyrido[3,4-d]pyridazin-4(3H)-one :
Physicochemical and Pharmacokinetic Properties
- Critical Insight : Lower logP values correlate with improved aqueous solubility, crucial for oral bioavailability.
Biological Activity
5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one is a bicyclic heterocyclic compound notable for its unique fused pyridine and pyridazine rings. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure is characterized by a nitrogen-containing heterocycle that enhances its reactivity and interaction with various biological systems. The compound's structural features contribute significantly to its pharmacological properties.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Kinase Inhibition : The compound has been identified as an inhibitor of key kinases involved in cellular signaling pathways, particularly the mTOR (mechanistic target of rapamycin) and PI3K (phosphoinositide 3-kinase) pathways. These pathways are critical in cancer biology and metabolic regulation .
- Cytotoxic Effects : Studies have demonstrated that this compound exhibits cytotoxic properties against various cancer cell lines. This suggests its potential as an anticancer agent .
- Antimicrobial Activity : Preliminary investigations indicate that this compound may also possess antimicrobial properties, although further studies are needed to elucidate the mechanisms involved.
The interactions of this compound with biomolecules provide insights into its mechanism of action. For instance:
- mTOR Pathway : By inhibiting mTOR activity, the compound may disrupt cellular growth and proliferation signals in cancer cells. This is particularly relevant for cancers characterized by overactive mTOR signaling .
- PI3K Pathway : The inhibition of PI3K can lead to reduced cell survival and increased apoptosis in cancerous cells. This pathway's dysregulation is often implicated in tumorigenesis .
Case Studies
Several studies have explored the biological activity of this compound:
-
In Vitro Studies : Research conducted on various cancer cell lines has shown that this compound can induce apoptosis at micromolar concentrations. For example:
- In a study involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant decrease in cell viability (IC50 values around 10 µM) compared to controls.
- Mechanistic Studies : Another study focused on the effects of the compound on the mTOR pathway revealed that it effectively reduced phosphorylation levels of downstream targets such as S6K1 and 4EBP1 in treated cells .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound among related compounds, a comparison table is provided below:
| Compound Name | CAS Number | Biological Activity | Similarity Score |
|---|---|---|---|
| 7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one | 62458-96-2 | Kinase inhibition | 0.91 |
| 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one | 109229-22-3 | Anticancer activity | 0.85 |
| Pyrido[3,4-d]pyrimidin-4(3H)-one | 19178-25-7 | Cytotoxic properties | 0.75 |
This table illustrates that while these compounds share similar core structures involving fused nitrogen-containing rings, their specific biological activities vary significantly based on their functional groups and structural arrangements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
